![molecular formula C8H8ClNO2 B043079 2-Amino-4-chloro-3-methylbenzoic acid CAS No. 98968-68-4](/img/structure/B43079.png)
2-Amino-4-chloro-3-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-4-chloro-3-methylbenzoic acid involves reactions between specific substrates leading to the formation of molecular salts. For instance, reactions between 2-amino-3-methylpyridine, 2-amino-4-methylbenzothiazole with salicylic acid, and 2-amino-5-chloropyridine with 3-chlorobenzoic acid have been explored, demonstrating the formation of respective molecular salts through proton transfer from acid to the endocyclic nitrogen of the base (Hanif et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques such as FT-IR and X-ray Diffraction, highlighting the importance of hydrogen bonding and charge-assisted bonding in stabilizing the supramolecular structure. Detailed comparison of experimental data with theoretical calculations has provided insights into the non-covalent character of these molecules (Hanif et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds structurally related to this compound, such as their ability to form molecular salts through proton transfer reactions, have been a focus of study. These reactions often result in the formation of stable molecular structures supported by a network of hydrogen bonds and other non-covalent interactions, which are crucial for directing the supramolecular structure (Khalib et al., 2014).
Physical Properties Analysis
The physical properties, including crystal structure and density, of closely related compounds have been determined through comprehensive studies, revealing monoclinic and other crystallographic systems. These studies emphasize the role of non-covalent interactions in shaping the physical characteristics of these compounds (Brown & Marsh, 1963).
Chemical Properties Analysis
Investigations into the chemical properties of this compound analogs focus on understanding the electron donation/Lewis basicity and the feasibility of molecular salt formation. Theoretical studies, including DFT calculations, have been used to explore these aspects, providing a deeper understanding of the compounds' reactivity and stability (Hanif et al., 2020).
Scientific Research Applications
Synthesis and Characterization
2-Amino-4-chloro-3-methylbenzoic acid serves as a key intermediate in the synthesis of various compounds. For instance, it has been involved in the synthesis of chlorantraniliprole, a widely used insecticide. The process involves hydrogenation, chlorination, and amination steps, showcasing the chemical's versatility in synthetic organic chemistry. The synthesized chlorantraniliprole demonstrates significant purity and yield, indicating the efficiency of using such intermediates in complex synthesis processes (Zheng Jian-hong, 2012).
Supramolecular Chemistry
This compound plays a crucial role in the formation of supramolecular structures. Research has shown its utility in forming hydrogen-bonded supramolecular associations when combined with various organic bases. These structures are essential in understanding molecular interactions and developing new materials with tailored properties. The study of these complexes reveals the importance of weak and strong noncovalent interactions in crystal packing and the formation of 1D–3D frameworks structures (N. C. Khalib et al., 2014).
Solubility and Model Correlation
Understanding the solubility of this compound in various solvents is crucial for its application in pharmaceuticals and chemical syntheses. Research focused on its solubility in twelve pure solvents across different temperatures provides essential data for its purification and application in solution processes. This research not only offers insights into the solubility behavior of this compound but also correlates the data with various models, facilitating its application in diverse scientific fields (A. Zhu et al., 2019).
Synthesis of Complex Molecules
This compound is instrumental in synthesizing complex molecules, including those with potential pharmacological activities. For example, its use in creating tetrazole derivatives highlights its importance in medicinal chemistry, where such compounds are explored for various biological activities. The synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole from this chemical showcases the compound's utility in generating novel molecules that could have significant applications in drug development and other areas of chemical research (Li Fu-gang, 2006).
Safety and Hazards
“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
It is known to be a common intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
The compound interacts with its targets primarily through chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce another aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .
Biochemical Pathways
Given its role as a common intermediate in organic synthesis , it can be inferred that the compound could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
The molecular and cellular effects of 2-Amino-4-chloro-3-methylbenzoic acid’s action would depend on the specific compounds it is used to synthesize . As a common intermediate in organic synthesis , its effects could vary widely.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be handled with appropriate protective measures to avoid skin contact and inhalation of its vapors .
properties
IUPAC Name |
2-amino-4-chloro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYLIKAXUSWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287534 | |
Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98968-68-4 | |
Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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